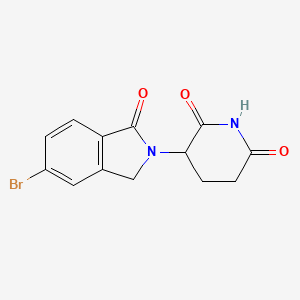![molecular formula C8H16ClN B6230874 4-azaspiro[2.6]nonane hydrochloride CAS No. 1820618-20-9](/img/no-structure.png)
4-azaspiro[2.6]nonane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azaspiro[2.6]nonane hydrochloride (4-ASNHC) is an organic compound with a unique structure, making it an attractive target for research in the fields of chemistry, biochemistry, and pharmacology. It is a symmetrical, bicyclic, spiro-fused hydrocarbon with a molecular formula of C7H13ClN2. 4-ASNHC is a white, odorless, crystalline solid with a melting point of 181-182°C. It is soluble in water, alcohol, and other organic solvents and is used in a variety of applications, including in the synthesis of other compounds, in drug development, and in laboratory experiments.
作用机制
The exact mechanism of action of 4-azaspiro[2.6]nonane hydrochloride is not yet fully understood, however, it is believed that the compound binds to certain proteins in the body, altering their function. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions. Additionally, this compound has been shown to interact with certain enzymes and receptors, which may explain its effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms, including humans. Studies have found that this compound can act as an agonist of certain receptors, and can modulate the activity of certain enzymes. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, as well as to have an inhibitory effect on the growth of certain cancer cells.
实验室实验的优点和局限性
4-azaspiro[2.6]nonane hydrochloride is a useful compound for laboratory experiments due to its ease of synthesis, its low toxicity, and its wide range of applications. However, there are some limitations to its use in laboratory experiments. For example, the compound is relatively expensive and is not readily available in large quantities. Additionally, the exact mechanism of action of this compound is not yet fully understood, so its effects on the body may not be fully known.
未来方向
There are a variety of potential future directions for research on 4-azaspiro[2.6]nonane hydrochloride. These include further investigation into the compound’s mechanism of action, its effects on the body, and its potential applications in drug development. Additionally, further research could be conducted on the synthesis of this compound and its use in the synthesis of other compounds. Finally, further research could be conducted on the potential toxicity of this compound and its effects on the environment.
合成方法
4-azaspiro[2.6]nonane hydrochloride is synthesized through a two-step process. The first step involves the reaction of 4-azaspiro[2.6]nonane with hydrochloric acid, yielding this compound. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture, which yields the desired product. The reaction is typically performed at room temperature and is relatively straightforward.
科学研究应用
4-azaspiro[2.6]nonane hydrochloride has a variety of applications in scientific research. It has been used as a model compound for studying the effects of spiro-fused bicyclic structures in organic synthesis. It has also been used as a substrate in the synthesis of other compounds, such as peptides and heterocyclic compounds. Additionally, this compound has been used in drug development and in the study of biochemical and physiological effects.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 4-azaspiro[2.6]nonane hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclopentadiene", "Methacrolein", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methacrolein in the presence of a Lewis acid catalyst to form a Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form an oxime.", "Step 3: The oxime is then reduced with sodium borohydride to form the corresponding amine.", "Step 4: The amine is then cyclized with hydrochloric acid to form the spirocyclic compound.", "Step 5: The resulting compound is then purified by recrystallization from ethanol and diethyl ether to yield 4-azaspiro[2.6]nonane hydrochloride." ] } | |
CAS 编号 |
1820618-20-9 |
分子式 |
C8H16ClN |
分子量 |
161.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



